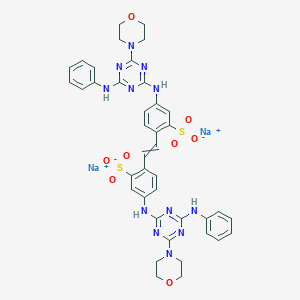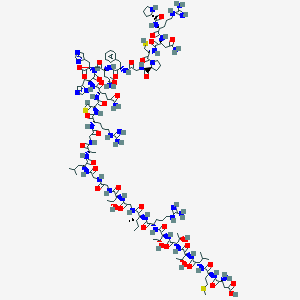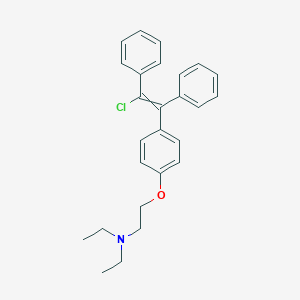
N-Heptanoylglycine
Übersicht
Beschreibung
N-Heptanoylglycine is an acylglycine with a C-7 fatty acid group as the acyl moiety . Acylglycines possess a common amidoacetic acid moiety and are normally minor metabolites of fatty acids .
Molecular Structure Analysis
The empirical formula of N-Heptanoylglycine is C9H17NO3 . Its molecular weight is 187.24 . The SMILES string representation is OC(CNC(CCCCCC)=O)=O .Physical And Chemical Properties Analysis
N-Heptanoylglycine is supplied as a neat substance . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolite in Fatty Acid Oxidation Disorders
N-Heptanoylglycine is an acylglycine with a C-7 fatty acid group as the acyl moiety . Acylglycines are normally minor metabolites of fatty acids . Elevated levels of certain acylglycines appear in the urine and blood of patients with various fatty acid oxidation disorders . They are normally produced through the action of glycine N-acyltransferase .
Role in Glucose Tolerance and Insulin Sensitivity
N-Heptanoylglycine has been shown to improve glucose tolerance and insulin sensitivity . This suggests potential applications in the management of diabetes and other metabolic disorders.
Lipid Metabolism
N-Heptanoylglycine also plays a role in lipid metabolism . It could be used in research related to understanding and treating disorders of lipid metabolism.
Anti-Cancer Properties
N-Heptanoylglycine has been found to inhibit tumor growth and induce apoptosis in cancer cells . This suggests potential applications in cancer research and treatment.
Anti-Inflammatory Properties
N-Heptanoylglycine has anti-inflammatory properties . This could make it useful in the study and treatment of inflammatory diseases.
Antioxidant Properties
N-Heptanoylglycine also has antioxidant properties . This suggests potential applications in the prevention and treatment of diseases associated with oxidative stress.
Wirkmechanismus
Target of Action
N-Heptanoylglycine, also known as 2-(heptanoylamino)acetic Acid, is an acylglycine . Acylglycines are a class of compounds that possess a common amidoacetic acid moiety . The primary target of N-Heptanoylglycine is the enzyme glycine N-acyltransferase , which catalyzes the chemical reaction: acyl-CoA + glycine <-> CoA + N-acylglycine .
Mode of Action
N-Heptanoylglycine interacts with its target, glycine N-acyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of the acyl group from acyl-CoA to glycine, producing CoA and N-acylglycine .
Biochemical Pathways
N-Heptanoylglycine is involved in the metabolic pathway of fatty acids . It is a minor metabolite of fatty acids . The production of N-Heptanoylglycine and other acylglycines is a result of fatty acid metabolism, specifically the oxidation of fatty acids .
Pharmacokinetics
It is known that elevated levels of certain acylglycines, including n-heptanoylglycine, appear in the urine and blood of patients with various fatty acid oxidation disorders . This suggests that N-Heptanoylglycine and other acylglycines are excreted in the urine and can circulate in the blood.
Result of Action
The production of N-Heptanoylglycine through the action of glycine N-acyltransferase is a normal part of fatty acid metabolism . Elevated levels of n-heptanoylglycine and other acylglycines in the urine and blood are associated with various fatty acid oxidation disorders .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(heptanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCYFVPNIXAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448764 | |
| Record name | N-Heptanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Heptanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Heptanoylglycine | |
CAS RN |
23783-23-5 | |
| Record name | (Heptanoylamino)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23783-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Heptanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Heptanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013010 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Heptanoylglycine in the context of the research on colorectal cancer?
A1: The study identified N-Heptanoylglycine as one of the differentially expressed metabolites in the urine of colorectal cancer (CRC) patients compared to non-neoplastic controls []. This difference suggests a potential role of N-Heptanoylglycine in CRC development or progression. The researchers incorporated this compound into a prediction model for CRC, which showed promising results in both training and testing sets [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)




